Phenyl(1-(trifluoromethyl)cyclopropyl)methanone
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Overview
Description
Phenyl(1-(trifluoromethyl)cyclopropyl)methanone is an organic compound that belongs to the class of cyclopropyl ketones It is characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-(trifluoromethyl)cyclopropyl)methanone typically involves the reaction of phenylmagnesium bromide with 1-(trifluoromethyl)cyclopropylcarbonyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-(trifluoromethyl)cyclopropyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Phenyl(1-(trifluoromethyl)cyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Phenyl(1-(trifluoromethyl)cyclopropyl)methanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl phenyl ketone: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethyl phenyl ketone: Contains the trifluoromethyl group but lacks the cyclopropyl ring.
Uniqueness
Phenyl(1-(trifluoromethyl)cyclopropyl)methanone is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H9F3O |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
phenyl-[1-(trifluoromethyl)cyclopropyl]methanone |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10(6-7-10)9(15)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
SXDDFJSIXLNPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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